molecular formula C5H9NS B020131 Butanenitrile, 4-(methylthio)- CAS No. 59121-24-3

Butanenitrile, 4-(methylthio)-

Cat. No.: B020131
CAS No.: 59121-24-3
M. Wt: 115.2 g/mol
InChI Key: JPWPMBYFDCHLKL-UHFFFAOYSA-N
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Description

Butanenitrile, 4-(methylthio)- (CAS: N/A; IUPAC: 4-(methylsulfanyl)butanenitrile) is a sulfur-containing nitrile with the molecular formula C₅H₇NS and a molecular weight of 113.18 g/mol. It is a hydrolysis product of glucosinolates found in plants such as Lobularia libyca (Arabic plant) and Brassicaceae species like Brussels sprouts (Brassica oleracea) . This compound is notable for its antimicrobial activity against pathogens like Candida albicans and Pseudomonas aeruginosa , as well as its role in plant defense mechanisms. Its formation is enzymatically catalyzed by myrosinase (MYR) during tissue disruption, favoring nitrile production over isothiocyanates when the epithiospecifier protein is active .

Properties

IUPAC Name

4-methylsulfanylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-7-5-3-2-4-6/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWPMBYFDCHLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207864
Record name Butanenitrile, 4-methylthio-
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Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59121-24-3
Record name Butanenitrile, 4-methylthio-
Source ChemIDplus
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Record name Butanenitrile, 4-methylthio-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfanyl)butanenitrile
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Biological Activity

Butanenitrile, 4-(methylthio)-, also known as iberverin nitrile, is a compound derived from glucosinolates, specifically glucoiberverin. This article explores its biological activity, particularly focusing on its anti-inflammatory and anti-cancer properties, as well as its antioxidant capabilities.

Chemical Structure and Properties

  • Chemical Formula : C₅H₉NS
  • CAS Number : 100962
  • Molecular Weight : 115.19 g/mol

The compound's structure features a butanenitrile backbone with a methylthio group at the fourth position, which is significant for its biological activities.

Sources and Extraction

Butanenitrile, 4-(methylthio)- is primarily isolated from the seeds of Raphanus sativus (radish) and other Brassicaceae species. The extraction process typically involves bioassay-guided fractionation of methanolic extracts to isolate bioactive constituents.

Anti-inflammatory Effects

Research has demonstrated that derivatives of 4-(methylthio)-butanenitrile exhibit significant anti-inflammatory properties. A study evaluated the effects of seven isolated compounds from Raphanus sativus seeds on lipopolysaccharide-stimulated murine microglia BV2 cells. Notably:

  • Compound 1 showed an IC50 value of 45.36 μM in inhibiting nitrite oxide production.
  • It also reduced the expression of inducible nitric oxide synthase (iNOS), which is pivotal in inflammatory processes .

Anticancer Properties

The antiproliferative activity of butanenitrile derivatives has been assessed against various human tumor cell lines:

Cell LineIC50 Value (μM)
A5498.49
SK-OV-323.97
SK-MEL-2Not reported
HCT-15Not reported

All isolated compounds demonstrated activity against the HCT-15 cell line, supporting their potential as anti-cancer agents .

Antioxidant Activity

The antioxidant capacity of butanenitrile, 4-(methylthio)- has been evaluated through various assays. For instance:

  • Extracts containing this compound exhibited radical scavenging activity, with IC50 values indicating varying levels of efficacy across different plant extracts.
  • In Matthiola fruticulosa, the extract containing glucoerucin showed higher radical scavenging activity compared to other subspecies .

The biological activities attributed to butanenitrile are primarily linked to its ability to modulate key signaling pathways involved in inflammation and cancer progression:

  • Induction of Phase II Enzymes : Compounds derived from glucosinolates, including butanenitrile, can induce phase II detoxifying enzymes, enhancing cellular defense mechanisms against oxidative stress and carcinogenesis .
  • Cytotoxic Effects on Tumor Cells : The compound has been shown to trigger apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Study on Raphanus sativus :
    • This study isolated several 4-methylthio-butanyl derivatives and evaluated their anti-inflammatory and antiproliferative activities.
    • Results indicated that these compounds could serve as effective agents in traditional medicine for treating cancer and inflammatory diseases .
  • Antioxidant Evaluation :
    • The antioxidant potential was assessed using DPPH radical scavenging assays, demonstrating that extracts rich in glucosinolates provided significant protective effects against oxidative damage .

Scientific Research Applications

Agricultural Applications

Biological Activity in Plants
Butanenitrile, 4-(methylthio)- is found in certain plants such as Sinapis alba (white mustard) and Brassica oleracea (cabbage). Its presence in these species suggests potential roles in plant metabolism and defense mechanisms against pests or pathogens. Research indicates that this compound may be involved in the biosynthesis of glucosinolates, which are known for their protective properties against herbivores and pathogens .

Use as a Plant Growth Regulator
Studies have suggested that compounds similar to butanenitrile can act as growth regulators in plants, influencing various physiological processes. This could lead to applications in enhancing crop yield and resistance to environmental stressors .

Therapeutic Potential

Interaction with Biological Molecules
Research indicates that butanenitrile, 4-(methylthio)- interacts with various enzymes and proteins within biological systems. Understanding these interactions is crucial for exploring its potential therapeutic applications. For instance, it may play a role in metabolic pathways that could be leveraged for drug development .

Role in Metabolic Pathways
The compound has been hypothesized to be an intermediate in the biosynthesis of alliarinoside, a glucosinolate derivative. This connection highlights its potential importance in metabolic engineering and the development of bioactive compounds .

Comparative Analysis with Related Compounds

To better understand the unique aspects of butanenitrile, 4-(methylthio)-, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
ButyronitrileSimilar nitrile group without methylthioLacks sulfur functionality
2-Amino-4-(methylthio)butanenitrileContains an amino group along with methylthioExhibits different reactivity due to amino group
MethionineContains a thioether instead of a thionitrileEssential amino acid with broader biological roles

This table illustrates how butanenitrile's specific functional groups influence its reactivity and biological activities compared to other compounds .

Case Studies

Case Study: Glucosinolate Biosynthesis
In a study examining glucosinolate metabolism in Alliaria petiolata, researchers investigated the role of butanenitrile as an intermediate. The findings indicated that while butanenitrile was hypothesized to be involved in the pathway leading to alliarinoside production, experimental results showed variability in its detection, suggesting complex metabolic interactions .

Case Study: Plant Defense Mechanisms
Another study focused on the role of glucosinolates derived from plants like Brassica oleracea highlighted how butanenitrile derivatives contribute to plant defense against herbivory. The presence of these compounds was correlated with increased resistance to pests, indicating their potential use in sustainable agriculture practices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Butanenitrile, 4-(methylthio)- with nitriles, isothiocyanates, and thioethers of similar chain lengths or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Occurrence/Source Biological Activity
Butanenitrile, 4-(methylthio)- C₅H₇NS 113.18 Nitrile, methylthio Lobularia libyca, Brassicaceae Antimicrobial
4-Methylthio-butyl isothiocyanate (Erucin) C₅H₉NS₂ 159.26 Isothiocyanate, methylthio Brassicaceae seeds Anticancer, antioxidant
Benzyl nitrile C₇H₅N 103.12 Nitrile, benzene ring Brussels sprouts Volatile flavor compound
Pentanenitrile, 5-(methylthio)- C₆H₁₁NS 129.22 Nitrile, methylthio Synthetic/Not specified No reported bioactivity
2-Hydroxy-4-(methylthio)butyronitrile C₅H₉NOS 131.19 Nitrile, hydroxyl, methylthio Synthetic/Plant extracts Intermediate in methionine synthesis
Key Observations:
  • Functional Groups : The presence of a methylthio (-S-CH₃) group enhances sulfur-mediated reactivity (e.g., antimicrobial action). Isothiocyanates like erucin exhibit stronger anticancer activity due to the -N=C=S group, which reacts with cellular thiols .
  • Hydroxyl Derivatives: 2-Hydroxy-4-(methylthio)butyronitrile, a hydroxylated analog, lacks antimicrobial properties but serves as a precursor in amino acid synthesis .
Butanenitrile, 4-(methylthio)-
  • Antimicrobial: Inhibits C. albicans and P. aeruginosa at concentrations ≥10 µg/mL .
  • Plant Defense : Accumulates in Brussels sprouts after enzymatic hydrolysis during mechanical stress (e.g., PEF treatment at 3.00 kV/cm) .
Comparable Compounds:
  • 4-Methylthio-butyl isothiocyanate (Erucin) : Constitutes 97% of Eruca sativa seed oil, with demonstrated chemopreventive effects in colon cancer models .
  • Benzyl nitrile : A volatile compound in Brussels sprouts, contributes to aroma but lacks direct antimicrobial roles .

Research Findings and Industrial Relevance

  • Brassicaceae Applications : Butanenitrile, 4-(methylthio)- and erucin are valorized in food preservation and nutraceuticals due to their antimicrobial and anticancer properties .
  • Analytical Challenges : Differentiation of sulfur-containing nitriles (e.g., via GC-Q-TOF-MS) is critical due to structural similarities .

Q & A

Q. What are the common synthetic routes for preparing 4-(methylthio)butanenitrile in laboratory settings?

The compound is synthesized via nickel-catalyzed Negishi coupling reactions. For example, coupling cyclobutanone oxime esters with arylzinc reagents under optimized conditions (e.g., 5 mol% NiCl₂·glyme catalyst, THF solvent, 60°C) yields 4-(methylthio)butanenitrile derivatives with ~75% efficiency. Key steps include transmetalation and reductive elimination, with purity confirmed by NMR and HRMS .

Q. What spectroscopic techniques are recommended for characterizing 4-(methylthio)butanenitrile?

  • 1H/13C NMR : Assign peaks for methylthio (δ ~2.5 ppm for SCH₃ protons) and nitrile (no direct proton signal; adjacent CH₂ groups at δ ~2.3–2.8 ppm).
  • IR Spectroscopy : Detect the nitrile stretch at ~2244 cm⁻¹ and C-S vibrations near 700–800 cm⁻¹.
  • HRMS : Confirm molecular ion peaks (e.g., [M]+ for C₉H₁₁NS requires m/z 165.0668) .

Q. What safety precautions are necessary when handling 4-(methylthio)butanenitrile?

  • Use PPE (gloves, goggles, lab coat) due to acute toxicity (H302, H315, H319).
  • Work in a fume hood to avoid inhalation (H335).
  • Store in sealed containers away from oxidizers; dispose via hazardous waste protocols .

Q. What are the key applications of 4-(methylthio)butanenitrile in medicinal chemistry?

It serves as an intermediate in drug discovery, particularly for neurologically active compounds. The methylthio group enhances lipophilicity, aiding blood-brain barrier penetration. It is also studied in natural product isolation (e.g., Iberverin nitrile in Brassica species) .

Advanced Research Questions

Q. How does the methylthio substituent influence electronic properties and reactivity compared to other substituents?

The methylthio group is electron-donating via σ-donation and π-conjugation, stabilizing adjacent nitrile groups. This contrasts with electron-withdrawing groups (e.g., -Cl, -Br), which increase electrophilicity at the nitrile. Computational studies (DFT) show reduced LUMO energy in methylthio derivatives, favoring nucleophilic additions .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of 4-(methylthio)butanenitrile derivatives?

  • Enzymatic Resolution : Use R- or S-specific dehydrogenases (e.g., lactate dehydrogenase) to selectively reduce ketone intermediates.
  • Chiral Catalysts : Employ Ni-based catalysts with chiral ligands (e.g., BINAP) during Negishi coupling to induce stereoselectivity .

Q. How can computational methods predict biological activity of 4-(methylthio)butanenitrile derivatives?

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, methylthio’s +M effect enhances receptor binding in dopamine analogs.
  • Docking Simulations : Map interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .

Q. What challenges arise in scaling up synthesis while maintaining yield and purity?

  • Catalyst Efficiency : Optimize Ni catalyst loading (≤5 mol%) to minimize cost and metal residues.
  • Purification : Use column chromatography or recrystallization to separate byproducts (e.g., diaryl coupling side products).
  • Reaction Monitoring : Employ in-situ FTIR or GC-MS to track reaction progress and intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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